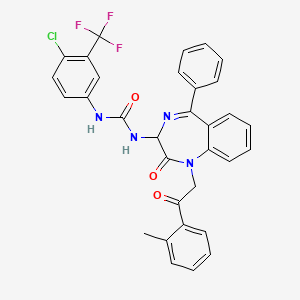

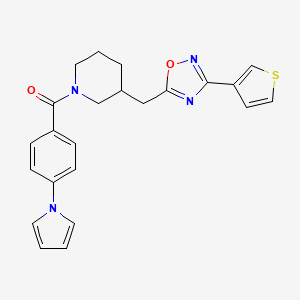

![molecular formula C24H24N4O2 B2510363 1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile CAS No. 1796919-07-7](/img/structure/B2510363.png)

1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)-4-phenylpiperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]oxazol-2-yl group, a pyrrolidine-2-carbonyl group, a phenylpiperidine-4-carbonitrile group . These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]oxazol-2-yl group would likely contribute to the compound’s aromaticity, while the pyrrolidine-2-carbonyl and phenylpiperidine-4-carbonitrile groups could influence its three-dimensional shape .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carbonyl group in the pyrrolidine-2-carbonyl moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzo[d]oxazol-2-yl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Potent and Selective Inhibitors

The compound is related to molecules that have been identified as potent and selective inhibitors of specific enzymes. For example, derivatives have been developed as inhibitors for the treatment of conditions like type-2 diabetes, demonstrating the utility of these compounds in metabolic disease research. These inhibitors were prepared labeled with carbon-13 and carbon-14 to enable comprehensive studies on drug metabolism, pharmacokinetics, and bioanalytical studies, highlighting their importance in understanding drug action mechanisms and developing new therapeutic agents (Latli et al., 2017).

Antimicrobial and Antioxidant Activities

Derivatives of the compound have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies indicate that the synthesized molecules exhibit moderate to good binding energies and show potential as antimicrobial agents against a variety of pathogens. This underscores the compound's role in the development of new antimicrobial and antioxidant agents, contributing to the fight against drug-resistant bacteria and oxidative stress-related diseases (Flefel et al., 2018).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for creating derivatives of the compound, leading to new molecules with potential biological activities. These synthetic advancements enable the exploration of chemical space for new drug candidates and provide insights into structure-activity relationships essential for drug design (Al‐Azmi et al., 2020).

Conducting Polymers and Materials Science

In materials science, related compounds have been utilized in the synthesis of conducting polymers. These polymers, derived from low oxidation potential monomers, demonstrate the compound's versatility in applications beyond pharmaceuticals, offering potential in electronic and photovoltaic devices (Sotzing et al., 1996).

Potential Nootropic Agents

The compound's derivatives have been investigated for their nootropic (cognitive-enhancing) activities. These studies contribute to the understanding of the molecular basis of cognition and the development of therapeutic agents for cognitive disorders, illustrating the compound's potential in neuroscience research (Valenta et al., 1994).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c25-17-24(18-7-2-1-3-8-18)12-15-27(16-13-24)22(29)20-10-6-14-28(20)23-26-19-9-4-5-11-21(19)30-23/h1-5,7-9,11,20H,6,10,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYOJVCRMMCNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(CC4)(C#N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

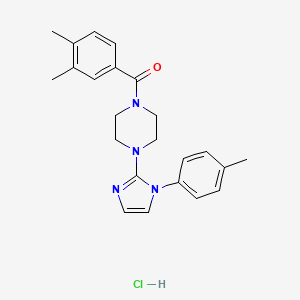

![1-(4-ethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510281.png)

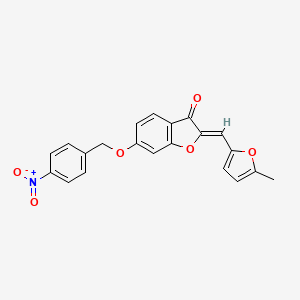

![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)

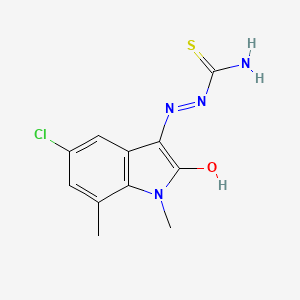

![methyl 2-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2510284.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)

![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)